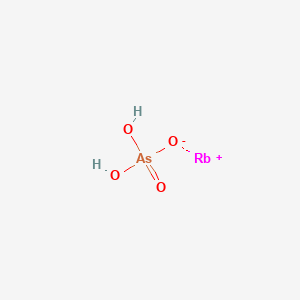

Rubidium dihydrogenarsenate

Description

The exact mass of the compound Rubidium dihydrogenarsenate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Rubidium dihydrogenarsenate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Rubidium dihydrogenarsenate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

dihydrogen arsorate;rubidium(1+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/AsH3O4.Rb/c2-1(3,4)5;/h(H3,2,3,4,5);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGQWDYBVPGQHSA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O[As](=O)(O)[O-].[Rb+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AsH2O4Rb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00928699 | |

| Record name | Rubidium dihydrogen arsorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00928699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.403 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13464-57-8 | |

| Record name | Arsenic acid (H3AsO4), monorubidium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013464578 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rubidium dihydrogen arsorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00928699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Arsenic acid (H3AsO4), monorubidium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Crystal Growth of Rubidium Dihydrogen Arsenate (RDA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rubidium Dihydrogen Arsenate (RbH₂AsO₄), commonly known as RDA, is an inorganic compound belonging to the potassium dihydrogen phosphate (KDP) family of ferroelectric crystals.[1] These materials are renowned for their valuable physical properties, including piezoelectricity, pyroelectricity, and non-linear optical (NLO) behavior.[2] At room temperature, RDA exists in a tetragonal paraelectric phase, and upon cooling to its Curie temperature (Tc) of approximately 110 K (-163 °C), it undergoes a phase transition to an orthorhombic ferroelectric phase.[1][3] This transition is a key characteristic of its ferroelectric nature.[4]

The crystal structure of RDA consists of a three-dimensional network of tetrahedral arsenate ([AsO₂(OH)₂]⁻) anions linked by hydrogen bonds, with rubidium (Rb⁺) cations situated in the channels of this network.[1][5] The unique properties of RDA make it a subject of significant interest in materials science for applications in optical devices and as a model system for studying ferroelectric phase transitions.[4] This guide provides a detailed overview of the synthesis of high-purity RDA and the methodologies for growing large, high-quality single crystals suitable for research and technological applications.

Part 1: Synthesis of High-Purity Rubidium Dihydrogen Arsenate

The synthesis of RDA is typically achieved through the aqueous solution reaction of an arsenic-containing acid with a rubidium-containing base. The most common and reliable method involves the partial neutralization of arsenic acid (H₃AsO₄) with rubidium carbonate (Rb₂CO₃).[1][6]

Chemical Principles and Stoichiometry

The reaction proceeds according to the following balanced chemical equation:

2H₃AsO₄ (aq) + Rb₂CO₃ (aq) → 2RbH₂AsO₄ (aq) + H₂O (l) + CO₂ (g)

This reaction is a straightforward acid-base neutralization. The key is to control the stoichiometry to ensure the formation of the dihydrogen arsenate salt specifically. An excess of arsenic acid is often used to maintain a slightly acidic pH, which favors the crystallization of the desired RbH₂AsO₄ phase.

Precursor Materials and Purity Considerations

The quality of the final RDA crystals is critically dependent on the purity of the starting materials.

-

Arsenic Acid (H₃AsO₄): High-purity arsenic acid (typically >99.9%) is required. Impurities such as other metallic ions can be incorporated into the crystal lattice, disrupting its structure and degrading its optical and ferroelectric properties.

-

Rubidium Carbonate (Rb₂CO₃): Similarly, high-purity rubidium carbonate (>99.9%) should be used. Rubidium is a soft, silvery-white alkali metal, and its carbonate is a stable, non-hygroscopic salt, making it an excellent precursor.[7]

-

Solvent: Deionized, high-purity water (with a resistivity >18 MΩ·cm) is essential to prevent the introduction of ionic impurities.

Step-by-Step Synthesis Protocol

Safety Note: Arsenic compounds are highly toxic and carcinogenic.[8] All procedures must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times.

-

Preparation of Arsenic Acid Solution: Accurately weigh the required amount of arsenic acid and dissolve it in a calculated volume of deionized water in a clean glass beaker with gentle stirring.

-

Preparation of Rubidium Carbonate Solution: In a separate beaker, dissolve the stoichiometric amount of rubidium carbonate in deionized water.

-

Reaction: Slowly add the rubidium carbonate solution to the arsenic acid solution while stirring continuously. The addition should be gradual to control the effervescence caused by the release of carbon dioxide gas.

-

Completion and Filtration: Once the addition is complete, continue stirring the solution for a period (e.g., 1-2 hours) to ensure the reaction goes to completion. The resulting solution of aqueous RbH₂AsO₄ may then be gently heated to encourage the dissolution of any remaining solids and then filtered through a fine-pore filter paper (e.g., 0.22 µm) to remove any particulate impurities.

-

Recrystallization for Purification: The synthesized RDA salt can be further purified by recrystallization. This involves concentrating the solution by slow evaporation to the point of saturation, followed by cooling to induce crystallization. The resulting crystals are then harvested and washed with a small amount of cold deionized water or acetone to remove any surface impurities.[1] This process can be repeated to achieve the desired purity level.

Part 2: Single Crystal Growth of RDA

The growth of large, optically clear single crystals of RDA is crucial for most applications. This is typically achieved from a supersaturated aqueous solution using methods that allow for slow, controlled crystal formation.

Solubility and Supersaturation

Supersaturation, the state where the concentration of the solute exceeds its equilibrium saturation point, is the driving force for crystallization. This can be achieved by:

-

Solvent Evaporation: Slowly removing the solvent (water) at a constant temperature.

-

Temperature Lowering: Cooling a saturated solution, thereby decreasing the solubility of the RDA and forcing it to crystallize.

Crystal Growth Methodologies

2.2.1 Slow Evaporation Method

This is a straightforward technique for growing crystals at a constant temperature.[10]

-

Principle: A saturated solution of RDA is prepared and left in a controlled environment where the solvent evaporates slowly over time. This gradual increase in concentration leads to a state of supersaturation, initiating nucleation and crystal growth.

-

Protocol:

-

Prepare a saturated solution of purified RDA at a specific temperature (e.g., room temperature).

-

Filter the solution into a clean crystallization dish.

-

Cover the dish with a perforated lid (e.g., parafilm with small holes) to control the rate of evaporation and prevent dust contamination.

-

Place the dish in a location with a stable temperature and minimal vibrations.

-

Monitor the dish over several days to weeks for the formation of single crystals.[11]

-

2.2.2 Temperature Lowering Method

This method allows for more precise control over the growth process and is often used to produce larger, higher-quality crystals.

-

Principle: A solution is saturated with RDA at a temperature higher than the intended growth temperature. The solution is then slowly cooled at a controlled rate. As the temperature drops, the solubility decreases, leading to controlled supersaturation and crystal growth, often on a pre-existing seed crystal.

-

Protocol:

-

Prepare a saturated RDA solution at an elevated temperature (e.g., 40-50°C).

-

Carefully select a small, high-quality seed crystal of RDA.

-

Mount the seed crystal on a holder and suspend it in the saturated solution.

-

Place the entire apparatus in a precision-controlled water or oil bath.

-

Program the temperature controller to lower the temperature at a very slow rate (e.g., 0.1-0.5°C per day).

-

The crystal will grow over a period of several weeks.

-

| Parameter | Slow Evaporation Method | Temperature Lowering Method |

| Principle | Isothermal solvent removal | Controlled cooling of saturated solution |

| Control | Less precise, depends on ambient conditions | High precision over temperature and growth rate |

| Crystal Size | Typically smaller to medium-sized | Can produce very large, high-quality crystals |

| Equipment | Simple (beakers, crystallization dishes) | More complex (crystallizer, temperature controller) |

| Common Use | Initial crystal harvesting, small-scale growth | Production of large crystals for optical/electronic use |

Part 3: Experimental Workflow and Characterization

The overall process from chemical precursors to a fully characterized single crystal involves a logical sequence of steps.

Overall Experimental Workflow

Caption: Workflow for RDA synthesis, crystal growth, and characterization.

Crystal Characterization Techniques

Once grown, the RDA crystals must be characterized to confirm their identity, structure, and properties.

-

Single-Crystal X-ray Diffraction (SC-XRD): This is the definitive technique for determining the crystal structure, including lattice parameters and space group.[12] For RDA at room temperature, the expected structure is tetragonal with the space group I-42d.[1][3]

-

Powder X-ray Diffraction (PXRD): Used to confirm the phase purity of the bulk synthesized material.[10]

-

Differential Scanning Calorimetry (DSC) / Differential Thermal Analysis (DTA): These methods are used to study the thermal behavior of the crystal, most importantly to identify the temperature of the ferroelectric-paraelectric phase transition.[12]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: This technique can be used to confirm the presence of the arsenate (AsO₄) and hydroxyl (O-H) functional groups within the crystal structure.[12]

-

Dielectric Spectroscopy: Measures the dielectric constant and dielectric loss as a function of temperature and frequency, which are key indicators of ferroelectric behavior.[4]

Conclusion

The successful synthesis and growth of high-quality Rubidium Dihydrogen Arsenate crystals is a multi-step process that demands careful control over stoichiometry, purity, and crystallization conditions. By following well-defined protocols for aqueous synthesis and employing either the slow evaporation or temperature lowering methods for crystal growth, researchers can produce RDA crystals suitable for detailed physical property measurements and for potential use in advanced optical applications. The characterization of these crystals using techniques such as XRD and DSC is essential to validate their structural integrity and ferroelectric properties. Given the toxicity of the arsenic precursors, all handling and synthesis steps must be performed with strict adherence to safety protocols.

References

- Journal of Mountain Research. (2021).

-

Stöger, B. (2013). RbH2AsO4. Acta Crystallographica Section E: Structure Reports Online, 69(11), i73–i74. Available from: [Link]

-

ResearchGate. (n.d.). RbH2AsO4. Available from: [Link]

-

PubMed. (2013). RbH2AsO4. Available from: [Link]

-

ResearchGate. (2014). Structural, thermal behavior, vibrational study and superprotonic behavior of a new rubidium dihydrogen phosphate-arsenate: RbH2(PO4)0.65(AsO4)0.35. Available from: [Link]

-

SpringerLink. (2020). Synthesis, crystal structure and dielectric properties of a hybrid dihydrogen arsenate salt: (C9H11N4)H2AsO4. Available from: [Link]

-

PubChem. (n.d.). arsenic acid (h3aso4), monorubidium salt. Available from: [Link]

-

YouTube. (2023). Solubility Curves and Practice Problems. Available from: [Link]

-

MPG.PuRe. (2023). Real-Time Crystal Growth Monitoring of Boric Acid from Sodium or Lithium Sulfate Containing Aqueous Solutions by Atomic Force Microscopy. Available from: [Link]

-

MDPI. (2023). Synthesis and Properties of Rubidium Salts of Phosphotungstic Acid. Available from: [Link]

-

PubChem. (n.d.). Rubidium dihydrogen phosphate. Available from: [Link]

-

Wikipedia. (n.d.). Rubidium. Available from: [Link]

-

MDPI. (2021). Growth and Characterization of Novel SrB2O4 Crystals. Available from: [Link]

-

PMC. (2022). Crystal growth, crystal structure determination, and computational studies of a new mixed (NH4)2Mn1–xZnx(SO4)2(H2O)6 Tutton salt. Available from: [Link]

-

arXiv. (2025). Characterization of the Li2WO4 crystal as a cryogenic scintillating calorimeter. Available from: [Link]

Sources

- 1. RbH2AsO4 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. arsenic acid (h3aso4), monorubidium salt | AsH2O4Rb | CID 23678030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. jmr.sharadpauri.org [jmr.sharadpauri.org]

- 5. researchgate.net [researchgate.net]

- 6. RbH2AsO4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Rubidium - Wikipedia [en.wikipedia.org]

- 8. Rubidium Dihydrogen Arsenate - ProChem, Inc. [prochemonline.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Crystal growth, crystal structure determination, and computational studies of a new mixed (NH4)2Mn1–xZnx(SO4)2(H2O)6 Tutton salt - PMC [pmc.ncbi.nlm.nih.gov]

- 11. d-nb.info [d-nb.info]

- 12. mdpi.com [mdpi.com]

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to the Physical and Chemical Properties of Rubidium Dihydrogen Arsenate (RbH₂AsO₄)

Abstract

Rubidium Dihydrogen Arsenate (RbH₂AsO₄), often abbreviated as RDA, is a significant inorganic compound belonging to the potassium dihydrogen phosphate (KDP) family of ferroelectrics.[1][2] This guide provides a comprehensive technical overview of the essential physical and chemical properties of RbH₂AsO₄, designed for researchers, materials scientists, and professionals in drug development who may utilize analogous structural motifs. We will delve into its crystal structure, ferroelectric phase transitions, dielectric behavior, and the experimental methodologies crucial for its characterization. The inherent causality behind experimental choices is explained to provide field-proven insights, ensuring a self-validating framework for any described protocol.

Compound Identification and Chemical Properties

Rubidium Dihydrogen Arsenate is a white crystalline solid composed of rubidium cations (Rb⁺) and dihydrogen arsenate anions (H₂AsO₄⁻).[3][4] It is recognized for its interesting dielectric and ferroelectric properties, which are intrinsically linked to its specific crystal structure and the dynamics of its hydrogen bonds.

Table 1: General Chemical and Physical Properties of RbH₂AsO₄

| Property | Value | Source(s) |

| Chemical Formula | RbH₂AsO₄ | [5] |

| Molecular Weight | 226.40 g/mol | [4][5] |

| Appearance | White solid/powder | [3][6] |

| CAS Number | 13464-57-8 | [4][5] |

| Melting Point | 268 °C | [6] |

| Solubility | Soluble in water | [4] |

Synthesis Overview

The synthesis of RbH₂AsO₄ typically involves an acid-base reaction in an aqueous solution between a rubidium source, such as rubidium carbonate (Rb₂CO₃) or rubidium hydroxide (RbOH), and arsenic acid (H₃AsO₄). The resulting solution is then subjected to controlled evaporation to facilitate the crystallization of high-purity RbH₂AsO₄ single crystals. The stoichiometry of the reactants is critical to ensure the formation of the desired dihydrogen arsenate salt.

Safety and Handling

A critical consideration when working with RbH₂AsO₄ is the high toxicity associated with arsenic compounds.[4] The material is classified as toxic if swallowed and harmful if inhaled or in contact with skin.[3]

Core Safety Protocols:

-

Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, nitrile gloves, and a protective suit.[3]

-

Ventilation: All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dusts and aerosols.[3]

-

Disposal: Dispose of waste materials in accordance with approved local, state, and federal regulations for hazardous waste.[3]

-

Emergency Measures: Ensure eyewash stations and quick-drench showers are readily accessible.[3]

Crystal Structure and Ferroelectric Phase Transition

The most defining characteristic of RbH₂AsO₄ is its temperature-dependent phase transition from a paraelectric state to a ferroelectric state. This transition is fundamental to its physical properties.

Paraelectric Phase (High Temperature)

At temperatures above its Curie point, RbH₂AsO₄ exists in a paraelectric phase. The crystal structure is tetragonal, belonging to the space group I-42d.[1] This structure is isomorphous with the high-temperature phase of KH₂PO₄ (KDP).[1] In this phase, the hydrogen atoms in the O-H···O bonds are disordered, dynamically occupying one of two equivalent positions between adjacent AsO₄ tetrahedra. This disorder results in the absence of a net spontaneous polarization.

Ferroelectric Phase (Low Temperature)

Upon cooling below a critical temperature, the Curie temperature (Tc) of approximately 110 K (-163 °C), RbH₂AsO₄ undergoes a first-order phase transition to a ferroelectric phase.[1] In this phase, the crystal symmetry lowers to orthorhombic, with the space group Fdd2.[1] The transition is driven by the ordering of the hydrogen atoms, which localize into one of the two possible sites within the hydrogen bonds. This collective ordering of protons induces a slight distortion of the AsO₄ tetrahedra and a displacement of the Rb⁺ and As⁵⁺ ions along the c-axis, giving rise to a spontaneous electric polarization.

The first-order nature of this transition is confirmed by several experimental observations, including the jump in spontaneous polarization at Tc and a negative sign of the thermodynamic coefficient β.[7]

Caption: Phase transition diagram of RbH₂AsO₄.

Dielectric and Ferroelectric Properties

As a ferroelectric material, RbH₂AsO₄ exhibits unique dielectric behavior, particularly around its phase transition temperature.[8] All ferroelectric materials are also pyroelectric and piezoelectric.[7][8]

Dielectric Constant

The dielectric permittivity (constant) of RbH₂AsO₄ is highly temperature-dependent. In the paraelectric phase, it follows the Curie-Weiss law. As the temperature approaches the Curie point (Tc) from above, the dielectric constant increases dramatically, reaching a maximum value at Tc.[7] Below the transition temperature, in the ferroelectric phase, the dielectric constant drops sharply. This behavior is characteristic of ferroelectric materials and is directly linked to the ordering of the electric dipoles.

Spontaneous Polarization

Below 110 K, the ordered structure of RbH₂AsO₄ possesses a net spontaneous polarization (Ps). This polarization can be reversed by applying an external electric field, which is the defining feature of ferroelectricity. The magnitude of Ps increases as the temperature decreases below Tc.[7]

Table 2: Key Ferroelectric and Dielectric Parameters for RbH₂AsO₄

| Parameter | Symbol | Approximate Value | Notes |

| Curie Temperature | Tc | 110 K (-163 °C) | First-order transition from paraelectric to ferroelectric.[1] |

| Dielectric Constant (Room Temp) | εr | ~3200 | Value can be influenced by sample preparation and purity.[7] |

| Max Dielectric Constant (at Tc) | εr,max | ~5000 | Indicates a sharp peak at the phase transition.[7] |

| Curie-Weiss Constant | C | Varies | Calculated from the linear region of 1/ε vs. T above Tc.[7] |

Experimental Characterization Protocols

To validate and explore the properties of RbH₂AsO₄, a suite of characterization techniques is employed. The synergy between these methods provides a complete picture of the material's behavior.

Caption: General experimental workflow for RbH₂AsO₄ characterization.

Protocol: X-Ray Diffraction (XRD) for Structural Analysis

-

Objective: To determine the crystal structure and lattice parameters as a function of temperature, confirming the tetragonal and orthorhombic phases.

-

Methodology:

-

Sample Preparation: A finely ground powder of RbH₂AsO₄ or a single crystal is mounted on the sample holder of a diffractometer equipped with a temperature-control stage.

-

Data Collection (Paraelectric): An XRD pattern is collected at room temperature (e.g., 298 K). The angular range (2θ) should be wide enough to capture a sufficient number of diffraction peaks for structural refinement.

-

Data Collection (Ferroelectric): The sample is cooled to a temperature well below Tc (e.g., 90 K) using liquid nitrogen. Another XRD pattern is collected.

-

Analysis: The collected diffraction patterns are indexed, and Rietveld refinement is performed to determine the space group (I-42d at 298 K, Fdd2 at 90 K) and precise lattice parameters.

-

-

Causality: Using a temperature-controlled stage is essential to directly observe the structural changes that underpin the ferroelectric phase transition. Comparing the high and low-temperature data provides definitive proof of the symmetry change.

Protocol: Dielectric Spectroscopy for Phase Transition Analysis

-

Objective: To measure the dielectric constant as a function of temperature to precisely locate the Curie temperature (Tc) and characterize the dielectric anomaly.

-

Methodology:

-

Sample Preparation: A thin pellet or single crystal of RbH₂AsO₄ is prepared. Conductive electrodes (e.g., silver paste or sputtered gold) are applied to opposite faces to form a parallel plate capacitor.

-

Measurement Setup: The sample is placed in a cryostat, and its electrical connections are linked to an LCR meter.

-

Temperature Sweep: The capacitance and dissipation factor are measured at a fixed frequency (e.g., 1 kHz) while the temperature is slowly swept across the expected transition range (e.g., from 150 K down to 90 K).

-

Analysis: The dielectric constant (εr) is calculated from the measured capacitance and sample dimensions. The data is plotted as εr versus Temperature (T). The peak of this plot corresponds to Tc.

-

-

Causality: This technique directly probes the material's response to an electric field. The dramatic peak in dielectric permittivity is a hallmark of a ferroelectric transition, caused by the large fluctuations in polarization near Tc.

Protocol: Raman Spectroscopy for Vibrational Mode Analysis

-

Objective: To study the vibrational modes of the AsO₄ tetrahedra and O-H···O bonds, providing microscopic insight into the ordering mechanism of the phase transition.[9][10]

-

Methodology:

-

Sample Preparation: A single crystal or high-density pellet is placed under a confocal Raman microscope equipped with a temperature-controlled stage.

-

Spectral Acquisition: A laser of a specific wavelength (e.g., 532 nm) is focused on the sample. The scattered light is collected and analyzed by the spectrometer.

-

Temperature Dependence: Raman spectra are collected at various temperatures above and below Tc.

-

Analysis: Changes in the position, width, and intensity of Raman bands, particularly those associated with As-O stretching and O-H···O vibrations, are analyzed. The appearance of new modes or the splitting of existing modes below Tc can be directly correlated with the lowering of crystal symmetry.[9]

-

-

Causality: Raman spectroscopy is sensitive to changes in local symmetry and bonding.[9][10] By observing the vibrational spectra, one can directly infer information about the ordering of the protons and the distortion of the arsenate groups, which are the microscopic origins of the ferroelectric state.

Conclusion

Rubidium Dihydrogen Arsenate is a classic example of a KDP-type ferroelectric material, exhibiting a rich set of physical properties governed by a temperature-induced structural phase transition. Its tetragonal paraelectric phase transforms into an orthorhombic ferroelectric phase at 110 K, driven by the ordering of hydrogen bonds. This transition is clearly manifested in its structural, dielectric, and vibrational properties. A thorough characterization using a combination of X-ray diffraction, dielectric spectroscopy, and Raman spectroscopy is essential to fully understand its behavior. The insights gained from studying RbH₂AsO₄ contribute significantly to the broader understanding of ferroelectricity and hydrogen-bonded systems, which has implications for the design of new functional materials.

References

-

Dielectric properties of RbH2AsO4 | Request PDF - ResearchGate. Available at: [Link]

-

Rubidium Dihydrogen Arsenate - SECTION 1 PRODUCT AND COMPANY INFORMATION SECTION 2 HAZARDS IDENTIFICATION. Available at: [Link]

-

Rubidium Dihydrogenarsenate | AMERICAN ELEMENTS ®. Available at: [Link]

-

Structural, thermal behavior, vibrational study and superprotonic behavior of a new rubidium dihydrogen phosphate-arsenate: RbH2(PO4)0.65(AsO4)0.35 | Request PDF - ResearchGate. Available at: [Link]

-

Thermodynamics and dielectric properties of KH2PO4, RbH2PO4, KH2AsO4, RbH2AsO4 ferroelectrics - SciSpace. Available at: [Link]

-

Phase transitions in univalent dihydrogen phosphates and arsenates - ResearchGate. Available at: [Link]

-

Table of dielectric constants of substances | Level meters and level switches by Yamaden. Available at: [Link]

-

What Raman spectroscopy can tell you - Renishaw. Available at: [Link]

-

THERMODYNAMICS AND DIELECTRIC PROPERTIES OF KH_2PO_4, RbH_2PO_4, KH_2AsO_4, RbH_2AsO_4 FERROELECTRICS - ResearchGate. Available at: [Link]

-

Rubidium - Wikipedia. Available at: [Link]

-

Raman Spectroscopy and Its Modifications Applied to Biological and Medical Research - PubMed. Available at: [Link]

-

Properties and Applications of Ferroelectric Materials - AZoM. Available at: [Link]

-

What is Raman Spectroscopy? - YouTube. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. prochemonline.com [prochemonline.com]

- 4. CAS 13464-57-8: RUBIDIUM DIHYDROGENARSENATE | CymitQuimica [cymitquimica.com]

- 5. scbt.com [scbt.com]

- 6. americanelements.com [americanelements.com]

- 7. researchgate.net [researchgate.net]

- 8. azom.com [azom.com]

- 9. What Raman spectroscopy can tell you [renishaw.com]

- 10. youtube.com [youtube.com]

An In-Depth Technical Guide to the Crystal Structure Analysis of Rubidium Dihydrogen Arsenate

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the crystal structure analysis of Rubidium Dihydrogen Arsenate (RbH₂AsO₄), a material of significant interest due to its ferroelectric properties. This document delves into the structural intricacies of both its paraelectric and ferroelectric phases, outlines detailed experimental protocols for its characterization, and provides insights into the theoretical underpinnings of its structural behavior.

Introduction: The Significance of Rubidium Dihydrogen Arsenate

Rubidium Dihydrogen Arsenate (RDA), a member of the KDP (Potassium Dihydrogen Phosphate) family of ferroelectrics, has garnered considerable attention for its intriguing physical properties and its role as a model system for studying hydrogen-bonded ferroelectric materials.[1][2] The transition from a paraelectric to a ferroelectric state in these materials is fundamentally linked to the ordering of hydrogen atoms within the crystal lattice, making the precise determination of its crystal structure paramount to understanding its functional properties. This guide will provide a detailed exploration of the crystallographic analysis of RDA, offering both foundational knowledge and practical experimental guidance.

The Crystal Structure of Rubidium Dihydrogen Arsenate

RDA exhibits a temperature-dependent phase transition, transforming from a paraelectric phase at room temperature to a ferroelectric phase upon cooling.[3]

The Room-Temperature Paraelectric Phase

At ambient temperatures (approximately 295 K), Rubidium Dihydrogen Arsenate crystallizes in the tetragonal system with the space group I42d.[2][4] The structure is characterized by a three-dimensional network of [AsO₂(OH)₂]⁻ tetrahedra linked by hydrogen bonds.[2][4] The rubidium cations (Rb⁺) are situated within channels in this network.[2][4] A key feature of this paraelectric phase is the disordered nature of the hydrogen atoms within the O-H···O hydrogen bonds.[2][4]

| Parameter | Value | Reference |

| Crystal System | Tetragonal | [2][4] |

| Space Group | I42d | [2][4] |

| a (Å) | 7.7865 (9) | [4] |

| c (Å) | 7.466 (2) | [4] |

| V (ų) | 452.64 (14) | [4] |

| Z | 4 | [4] |

| Temperature (K) | 295 | [4] |

The Low-Temperature Ferroelectric Phase

Upon cooling below its transition temperature (Tc) of approximately 110 K, RDA undergoes a phase transition to a ferroelectric state.[3] This transition is accompanied by a change in crystal symmetry to an orthorhombic system with the space group Fdd2.[3] The emergence of ferroelectricity is attributed to the ordering of the hydrogen atoms within the hydrogen bond network, leading to a net dipole moment in the crystal.

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | [1][3] |

| Space Group | Fdd2 | [3] |

| Transition Temperature (K) | ~110 | [3] |

Experimental Workflow for Crystal Structure Analysis

The determination of the crystal structure of RDA involves a multi-step process, from crystal synthesis to the final refinement of the structural model.

Synthesis and Crystal Growth of Rubidium Dihydrogen Arsenate

High-quality single crystals are a prerequisite for accurate single-crystal X-ray diffraction analysis.

Protocol for RDA Synthesis and Crystal Growth:

-

Synthesis of RDA Powder:

-

Dissolve arsenic acid (H₃AsO₄) in deionized water.

-

Slowly add a stoichiometric amount of rubidium carbonate (Rb₂CO₃) to the arsenic acid solution while stirring. The reaction will produce carbon dioxide gas.

-

Continue stirring until the effervescence ceases, indicating the completion of the neutralization reaction.

-

The resulting solution contains aqueous RbH₂AsO₄.

-

-

Single Crystal Growth by Slow Evaporation:

-

Transfer the RDA solution to a clean crystallizing dish.

-

Cover the dish with parafilm and pierce a few small holes to allow for slow evaporation of the solvent.[5]

-

Place the dish in a vibration-free environment at a constant temperature.

-

Monitor the solution over several days to weeks for the formation of well-defined single crystals.

-

-

Single Crystal Growth by Slow Cooling:

-

Prepare a saturated solution of RDA at a temperature slightly above room temperature.

-

Filter the solution to remove any particulate matter.

-

Place the saturated solution in a programmable cooling apparatus or a well-insulated container.

-

Slowly cool the solution at a rate of a few degrees per day to promote the growth of large, high-quality single crystals.[6]

-

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the primary technique for determining the precise atomic arrangement within a crystal.

Protocol for SC-XRD Data Collection:

-

Crystal Selection and Mounting:

-

Under a polarizing microscope, select a single crystal with well-defined faces and no visible defects.[5]

-

The ideal crystal size for most diffractometers is between 0.1 and 0.3 mm in all dimensions.

-

Carefully mount the selected crystal on a goniometer head using a suitable adhesive or cryoloop.

-

-

Data Collection:

-

Mount the goniometer head on the diffractometer.

-

Center the crystal in the X-ray beam.

-

For the study of the phase transition, a cryostream apparatus is used to control the temperature of the crystal.

-

Collect a preliminary dataset to determine the unit cell parameters and crystal system.

-

Collect a complete dataset by rotating the crystal through a series of angles, measuring the intensities of the diffracted X-ray beams at each orientation.[7]

-

To characterize the ferroelectric phase, data should be collected at a temperature below 110 K. Data can also be collected at various temperatures across the phase transition to study its mechanism.

-

Structure Solution and Refinement

The collected diffraction data is used to solve and refine the crystal structure.

Protocol for Structure Refinement using SHELXL:

-

Data Reduction and Processing:

-

Integrate the raw diffraction images to obtain a list of reflection indices (h, k, l) and their corresponding intensities.

-

Apply corrections for factors such as polarization, Lorentz factor, and absorption.

-

-

Structure Solution:

-

Use direct methods or Patterson methods to obtain an initial model of the crystal structure. This provides the positions of the heavier atoms (Rb and As).

-

-

Structure Refinement:

-

Utilize a refinement program such as SHELXL to iteratively improve the structural model.[8]

-

In the initial cycles, refine the positions and isotropic atomic displacement parameters (ADPs) of the heavy atoms.

-

Calculate a difference Fourier map to locate the positions of the lighter oxygen atoms.

-

Include the oxygen atoms in the model and continue the refinement.

-

In later stages, refine the ADPs anisotropically for all non-hydrogen atoms.

-

Locate the hydrogen atoms from the difference Fourier map, although their positions may be better determined by neutron diffraction.

-

Refine the complete structural model until the R-factors converge to a minimum value, indicating a good fit between the observed and calculated diffraction data.

-

The Role of Neutron Diffraction

While X-ray diffraction is powerful for locating heavier atoms, neutron diffraction is particularly advantageous for accurately determining the positions of hydrogen atoms. This is because neutrons scatter from the atomic nuclei, and the scattering length of hydrogen (or its isotope deuterium) is significant compared to that of heavier elements. For a detailed understanding of the hydrogen bonding and the mechanism of the ferroelectric phase transition in RDA, neutron diffraction studies are invaluable.

Conclusion

The crystal structure analysis of Rubidium Dihydrogen Arsenate provides a fascinating case study in the interplay between crystal structure and physical properties. Through the meticulous application of single-crystal X-ray and neutron diffraction techniques, a detailed understanding of its paraelectric and ferroelectric phases can be achieved. The experimental protocols and refinement strategies outlined in this guide offer a robust framework for researchers to investigate RDA and other similar functional materials, paving the way for the rational design of new materials with tailored properties.

References

-

Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. [Link]

-

Müller, P. (n.d.). SHELXL - An Easy Structure. Sucrose. Retrieved from [Link]

-

ShelXle. (2020, August 14). ShelXle Tutorial solving and refining crystal structures [Video]. YouTube. [Link]

-

Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL 1. Introduction. Retrieved from [Link]

-

Kumar, K., et al. (2021). Study of Ferroelectric Properties of Hydrogen Bonded Rubidium Dihydrogen Arsenate (RdA) Crystal. Journal of Mountain Research, 16(2). [Link]

-

ISIS Neutron and Muon Source. (n.d.). Single Crystal Refinement using SHELX program. Retrieved from [Link]

-

Oreate AI. (2025, December 16). Comprehensive Technical Guide to Single Crystal X-Ray Diffraction Testing. Oreate AI Blog. [Link]

-

Request PDF. (2025, August 7). Structural, thermal behavior, vibrational study and superprotonic behavior of a new rubidium dihydrogen phosphate-arsenate: RbH2(PO4)0.65(AsO4)0.35. ResearchGate. [Link]

-

Wikipedia contributors. (2024, October 29). X-ray crystallography. Wikipedia. [Link]

-

Stöger, B. (2013). RbH2AsO4. Acta Crystallographica Section E: Structure Reports Online, 69(11), i73–i74. [Link]

-

Stöger, B. (2013). RbH2AsO4. Acta Crystallographica Section E: Crystallographic Communications, 69(Pt 11), i73-i74. [Link]

-

University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry. [Link]

-

International Journal of Pure and Applied Mathematics. (n.d.). DIFFERENT TYPES OF CRYSTAL GROWTH METHODS. [Link]

Sources

- 1. jmr.sharadpauri.org [jmr.sharadpauri.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. RbH2AsO4 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 6. acadpubl.eu [acadpubl.eu]

- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 8. An Easy Structure - Sucrose [xray.uky.edu]

An In-depth Technical Guide to the Thermal Decomposition of Rubidium Dihydrogen Arsenate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive examination of the thermal decomposition of rubidium dihydrogen arsenate (RbH₂AsO₄). While direct, in-depth studies on the thermal behavior of RbH₂AsO₄ are limited, this document synthesizes available data on analogous alkali metal dihydrogen arsenates, particularly potassium dihydrogen arsenate (KH₂AsO₄), to present a scientifically grounded and predictive analysis. This guide is intended to equip researchers with the foundational knowledge to anticipate the thermal decomposition pathway of RbH₂AsO₄, understand the underlying chemical transformations, and design robust experimental protocols for its characterization.

Introduction: The Significance of Understanding Thermal Stability

Rubidium dihydrogen arsenate (RbH₂AsO₄) is a crystalline inorganic salt with the CAS number 13464-57-8.[1] It is of interest in materials science and may have applications in nonlinear optics.[1] For professionals in research and development, particularly in fields where precise temperature control and material stability are paramount, a thorough understanding of the thermal decomposition of precursor compounds like RbH₂AsO₄ is critical. Thermal decomposition refers to the chemical breakdown of a substance by heat.[2] The process is crucial for determining a material's operational limits, predicting the formation of new phases, and ensuring the safe handling of potentially hazardous byproducts.

This guide will delve into the projected thermal decomposition pathway of RbH₂AsO₄, detail the experimental methodologies used to study such transformations, and provide a framework for interpreting the resulting data.

Predicted Thermal Decomposition Pathway of Rubidium Dihydrogen Arsenate

Based on extensive studies of analogous alkali metal dihydrogen arsenates, most notably potassium dihydrogen arsenate (KH₂AsO₄), the thermal decomposition of RbH₂AsO₄ is anticipated to proceed through a multi-step process involving dehydration and condensation of the arsenate anions.[3]

Initial Dehydration and Dimerization

The initial stage of decomposition is expected to be the loss of water through the condensation of two dihydrogen arsenate (H₂AsO₄⁻) ions. This process is initiated by heating and results in the formation of a pyroarsenate intermediate and the release of a water molecule.

2RbH₂AsO₄(s) → Rb₂H₂As₂O₇(s) + H₂O(g)

This reaction is endothermic and is accompanied by a corresponding weight loss that can be quantified using thermogravimetric analysis (TGA). For KH₂AsO₄, this process begins around 185-187°C.[1][3] Given the general trend of increasing thermal stability down the group for many alkali metal salts, the onset temperature for RbH₂AsO₄ may be slightly higher, but in a similar range.

Further Condensation and Polymerization

With continued heating, the pyroarsenate intermediate is expected to undergo further dehydration and polymerization. This leads to the formation of longer-chain polyarsenates or cyclic meta-arsenates. The ultimate product of this polymerization at higher temperatures is likely to be rubidium meta-arsenate, (RbAsO₃)n.

Rb₂H₂As₂O₇(s) → 2(RbAsO₃)n(s) + H₂O(g)

This transformation represents a further loss of water and a significant rearrangement of the arsenate tetrahedral units. Studies on KH₂AsO₄ suggest that this decomposition is not a uniform bulk process but rather initiates at reaction sites on the crystal surface.[3]

The overall decomposition can be summarized as:

nRbH₂AsO₄(s) → (RbAsO₃)n(s) + nH₂O(g)

The following diagram illustrates the proposed decomposition pathway:

Caption: Proposed thermal decomposition pathway of Rubidium Dihydrogen Arsenate.

Experimental Analysis of Thermal Decomposition

A multi-technique approach is essential for the comprehensive characterization of the thermal decomposition of RbH₂AsO₄. The following experimental protocols are standard in the field for elucidating decomposition mechanisms and kinetics.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

TGA and DTA are cornerstone techniques for studying thermal decomposition. TGA measures the change in mass of a sample as a function of temperature, while DTA measures the temperature difference between a sample and an inert reference.

-

Instrument Preparation: Calibrate the TGA-DTA instrument according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of finely ground RbH₂AsO₄ powder into an inert crucible (e.g., alumina or platinum).

-

Experimental Conditions:

-

Atmosphere: Purge the furnace with a continuous flow of inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative side reactions and to carry away gaseous products.

-

Heating Rate: A typical heating rate is 10°C/min. Slower heating rates (e.g., 2-5°C/min) can provide better resolution of thermal events.

-

Temperature Range: Heat the sample from ambient temperature to a final temperature sufficient to ensure complete decomposition (e.g., 600-800°C).

-

-

Data Analysis:

-

The TGA curve will show step-wise mass losses corresponding to the dehydration events. The percentage mass loss at each step can be used to deduce the stoichiometry of the reaction.

-

The DTA curve will display endothermic peaks corresponding to the energy absorbed during dehydration and any phase transitions, and exothermic peaks for any oxidative reactions or crystalline rearrangements.

-

The following diagram outlines the workflow for TGA-DTA analysis:

Caption: Workflow for TGA-DTA analysis of RbH₂AsO₄.

X-ray Diffraction (XRD)

Powder XRD is a powerful technique for identifying the crystalline phases present in a material. By performing XRD on the solid residues at different stages of the thermal decomposition, the intermediate and final products can be identified. In-situ high-temperature XRD allows for the continuous monitoring of structural changes as the sample is heated.

-

Sample Preparation: Prepare several samples of RbH₂AsO₄. Heat each sample in a furnace to a specific temperature corresponding to a key thermal event observed in the TGA-DTA curves (e.g., before the first mass loss, after the first mass loss, and after the final mass loss). Allow the samples to cool to room temperature.

-

XRD Analysis:

-

Mount the powdered sample on a sample holder.

-

Collect the XRD pattern over a relevant 2θ range (e.g., 10-80°) using a standard diffractometer with Cu Kα radiation.

-

-

Data Analysis:

-

Identify the crystalline phases present in each sample by comparing the experimental XRD patterns with reference patterns from a crystallographic database (e.g., the ICDD PDF database). This will confirm the formation of intermediate and final products.

-

Infrared Spectroscopy (IR)

IR spectroscopy provides information about the vibrational modes of molecules and can be used to track changes in the chemical bonding during thermal decomposition. The disappearance of bands associated with O-H vibrations and the appearance of new bands corresponding to As-O-As linkages in the condensed arsenate species can be monitored.

Quantitative Data Summary

| Thermal Event | Predicted Temperature Range (°C) | Predicted Mass Loss (%) | Technique | Predicted Solid Product |

| Dehydration (Step 1) | 180 - 250 | ~4.0% | TGA | Rb₂H₂As₂O₇ |

| Endothermic Peak | ~185 - 220 | - | DTA | Phase Transition |

| Dehydration (Step 2) | 250 - 400 | ~4.0% | TGA | (RbAsO₃)n |

| Endothermic Peak | ~280 - 350 | - | DTA | Condensation Reaction |

Note: These values are estimations based on analogous compounds and should be experimentally verified.

Safety Considerations

Rubidium dihydrogen arsenate is toxic if swallowed or inhaled and is suspected of causing cancer.[4] It is also very toxic to aquatic life with long-lasting effects.[4] All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. The gaseous products of decomposition should be safely vented.

Conclusion

The thermal decomposition of rubidium dihydrogen arsenate is predicted to be a multi-step process initiated by dehydration and followed by the condensation and polymerization of the arsenate anions to form rubidium meta-arsenate. This proposed pathway is strongly supported by detailed studies on the analogous potassium salt. For researchers and professionals working with RbH₂AsO₄, a thorough experimental investigation using TGA-DTA, temperature-resolved XRD, and IR spectroscopy is essential to precisely determine the decomposition temperatures, identify the intermediate and final products, and ensure its safe and effective application.

References

-

Journal of the Physical Society of Japan. (n.d.). Thermal Decomposition and Possible Polymerization in KH2AsO4 Crystal at High Temperatures. Retrieved from [Link]

-

J-Stage. (n.d.). Thermal Decomposition and Possible Polymerization in KH2AsO4 Crystal at High Temperatures. Retrieved from [Link]

-

ProChem, Inc. (n.d.). Rubidium Dihydrogen Arsenate. Retrieved from [Link]

-

YouTube. (2020, September 17). Thermal Decomposition. Retrieved from [Link]

Sources

A Technical Guide to the Solubility and Solution Chemistry of Rubidium Dihydrogen Arsenate (RbH₂AsO₄)

Abstract

This technical guide provides a comprehensive overview of the solubility and solution chemistry of Rubidium Dihydrogen Arsenate (RbH₂AsO₄), a compound of significant interest in materials science, particularly for its ferroelectric and non-linear optical properties.[1][2] This document is intended for researchers, chemists, and drug development professionals who require a deep understanding of the fundamental physicochemical behavior of this material. We will explore its aqueous solubility, the complex equilibria it undergoes in solution, and factors influencing its stability. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the accurate determination of solubility and the characterization of its solution species, supported by visual workflows and a curated list of authoritative references.

Introduction and Physicochemical Profile

Rubidium Dihydrogen Arsenate, often abbreviated as RDA, is an inorganic salt belonging to the KDP (Potassium Dihydrogen Phosphate) family of crystals.[3] Members of this family are renowned for their ferroelectric properties, transitioning from a paraelectric to a ferroelectric phase at a specific Curie temperature (Tc = 110 K for RDA).[3] This property, coupled with favorable transparency and a high optical damage threshold, makes RDA and its isomorphs critically important in applications such as electro-optical modulators and non-linear optics.[4]

The synthesis of RbH₂AsO₄ is typically achieved through the partial neutralization of an aqueous solution of arsenic acid (H₃AsO₄) with rubidium carbonate (Rb₂CO₃), followed by recrystallization from water.[3][5] Understanding its solubility and the subsequent chemical behavior in solution is paramount for controlling crystal growth, ensuring purity, and predicting its stability and interactions in various chemical environments.

A summary of its core physicochemical properties is presented below.

Table 1: Core Physicochemical Properties of RbH₂AsO₄

| Property | Value | Source(s) |

| Chemical Formula | RbH₂AsO₄ | [6] |

| Molecular Weight | 226.40 g/mol | [6][7] |

| CAS Number | 13464-57-8 | [6] |

| Appearance | White crystalline solid | [6] |

| Crystal System | Tetragonal (at 295 K) | [3] |

| Space Group | I-42d (at 295 K) | [3] |

| Melting Point | 268 °C | [6][7] |

Aqueous Solubility

Contrary to some safety data sheets which may list the compound as "insoluble" for hazard communication purposes, RbH₂AsO₄ is soluble in water.[6][8] This is consistent with its synthesis method, which involves recrystallization from an aqueous solution, and the behavior of analogous compounds like ammonium dihydrogen arsenate and sodium dihydrogen arsenate which are also water-soluble.[3][9][10]

Solution Chemistry and Aqueous Equilibria

Upon dissolution in water, Rubidium Dihydrogen Arsenate dissociates into a rubidium cation (Rb⁺) and a dihydrogen arsenate anion (H₂AsO₄⁻).

RbH₂AsO₄(s) ⇌ Rb⁺(aq) + H₂AsO₄⁻(aq)

The Rb⁺ cation is a spectator ion and does not significantly participate in further reactions. The solution chemistry is therefore dominated by the behavior of the dihydrogen arsenate anion (H₂AsO₄⁻), which is an amphiprotic species, meaning it can act as both a Brønsted-Lowry acid and base.[11][12] The speciation of arsenate in solution is governed by the pH and is described by the equilibria of its parent acid, arsenic acid (H₃AsO₄), a triprotic acid.

The relevant acid dissociation equilibria are:

-

H₃AsO₄ ⇌ H₂AsO₄⁻ + H⁺

-

H₂AsO₄⁻ ⇌ HAsO₄²⁻ + H⁺

-

HAsO₄²⁻ ⇌ AsO₄³⁻ + H⁺

-

Ka3 = 5.1 × 10⁻¹² (pKa3 = 11.29)[15]

-

Causality & Implications:

-

In a neutral aqueous solution (pH ≈ 7), the dominant species will be a mixture of H₂AsO₄⁻ and HAsO₄²⁻, as the pH is very close to the pKa2 value.

-

In acidic solutions (pH < 2.26), the equilibrium will shift towards the formation of undissociated arsenic acid (H₃AsO₄).

-

In strongly basic solutions (pH > 11.29), the fully deprotonated arsenate ion (AsO₄³⁻) will predominate.

This pH-dependent speciation is critical for drug development professionals, as changes in the ionic form of a substance can dramatically affect its bioavailability, transport properties, and interaction with biological targets.

Caption: Figure 1: Aqueous Equilibria of the Dihydrogen Arsenate Ion

Experimental Protocols

The following protocols are presented as robust methodologies for characterizing the solubility and solution chemistry of RbH₂AsO₄.

Protocol 1: Determination of Thermodynamic Solubility via Isothermal Shake-Flask Method

This method is considered the gold standard for determining equilibrium solubility due to its reliability.[16] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid solute at a constant temperature.

Expertise & Causality: The core principle is to allow the system to reach thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation. A prolonged equilibration time is crucial to ensure this state is truly reached, avoiding the misleading results from metastable supersaturated solutions.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid RbH₂AsO₄ to several sealed vials containing a precise volume of deionized water (or other solvent of interest). The excess solid is critical to ensure saturation is maintained throughout the experiment.

-

Equilibration: Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C). The system should be agitated for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[17] To validate equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours); equilibrium is confirmed when consecutive measurements yield the same concentration.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed in the temperature bath for at least 2 hours. This allows the excess solid to settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant using a pre-warmed syringe to prevent temperature-induced precipitation. Immediately filter the sample through a sub-micron filter (e.g., 0.22 µm PTFE) into a clean, pre-weighed vial.

-

Quantification:

-

Gravimetric Analysis: Accurately weigh the filtered sample solution. Evaporate the solvent in a drying oven at a suitable temperature (e.g., 80-100 °C) until a constant weight of the dry RbH₂AsO₄ residue is achieved. The solubility can be calculated as grams of solute per 100 g of solvent.

-

ICP-MS/OES Analysis: Alternatively, for higher precision, dilute the filtered sample volumetrically and analyze the concentration of Rubidium (Rb) or Arsenic (As) using Inductively Coupled Plasma Mass Spectrometry or Optical Emission Spectrometry against a set of calibrated standards. This is the preferred method for lower solubility systems or when high accuracy is required.

-

-

Data Reporting: Express solubility in standard units (e.g., g/100 mL, mol/L) at the specified temperature. Repeat the entire process at different temperatures (e.g., 15, 25, 35, 45 °C) to construct a solubility curve.

Caption: Figure 2: Isothermal Shake-Flask Solubility Workflow

Protocol 2: Characterization of Solution Species via Potentiometric Titration

Potentiometric titration is a highly effective technique to verify the pKa values of the dihydrogen arsenate species in solution and to quantify its concentration.[18]

Expertise & Causality: This protocol involves monitoring the pH of the solution as a titrant (a strong base) is added. The resulting titration curve will exhibit inflection points corresponding to the equivalence points, where moles of titrant equal moles of the acidic proton. The midpoint of each buffer region (halfway to the equivalence point) corresponds to the pH where the concentrations of the conjugate acid and base are equal, and thus pH = pKa.

Step-by-Step Methodology:

-

Solution Preparation: Prepare a solution of RbH₂AsO₄ of known concentration (e.g., 0.05 M) in deionized water.

-

Apparatus Setup: Calibrate a pH meter with standard buffer solutions (e.g., pH 4, 7, and 10). Place the RbH₂AsO₄ solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.

-

Titration: Use a burette to add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments.

-

Data Collection: After each addition of NaOH, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH. Continue this process well past the expected equivalence points.

-

Data Analysis:

-

Plot the measured pH (y-axis) versus the volume of NaOH added (x-axis). This is the titration curve.

-

Identify the equivalence points, which appear as the steepest parts of the curve. The second equivalence point (for the H₂AsO₄⁻ → HAsO₄²⁻ transition) should be clearly visible.

-

To precisely locate the equivalence points, calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative plot corresponds to the equivalence point volume.

-

Determine the pKa2 value by finding the pH at the half-equivalence point volume (the volume of NaOH that is half of the volume needed to reach the second equivalence point).

-

If the titration is started from a sufficiently acidified solution of H₃AsO₄, pKa1 can also be determined.

-

Conclusion and Applications

A thorough understanding of the solubility and solution chemistry of Rubidium Dihydrogen Arsenate is indispensable for its practical application. For materials scientists, this knowledge enables the rational design of crystal growth protocols, controlling supersaturation to optimize crystal size and quality for optical devices. For formulation scientists and those in drug development, understanding the pH-dependent speciation and solubility is fundamental to developing stable aqueous formulations and predicting the compound's behavior in physiological environments. The methodologies provided herein offer a reliable framework for obtaining the precise data needed to advance research and development involving this important functional material.

References

-

Vlčková, M., & Vanýsek, P. (2002). Determination of arsenate and organic arsenic via potentiometric titration of its heteropoly anions. Talanta, 58(1), 147-151. [Link]

-

Stöger, B. (2013). RbH₂AsO₄. Acta Crystallographica Section E: Structure Reports Online, 69(11), i73-i74. [Link]

-

Chemistry LibreTexts. (2023). E1: Acid Dissociation Constants at 25°C. Retrieved from Chemistry LibreTexts. [Link]

-

Key, J. A. (n.d.). Appendix B: Selected Acid Dissociation Constants at 25°C. In Introductory Chemistry – 1st Canadian Edition. Retrieved from BCcampus. [Link]

-

Gomis, D. B., et al. (1993). Optimization of the Micro-Scale Determination of Arsenates by Direct Potentiometric Titration with Silver Ions and its Application to the Determination of Arsenic in-Organic Compounds. Microchemical Journal, 47(3), 329-335. [Link]

-

Stöger, B. (2013). RbH₂AsO₄. Acta Crystallographica Section E: Crystallographic Communications, 69(Pt 11), i73–i74. [Link]

-

National Center for Biotechnology Information. (n.d.). Arsenic Acid. PubChem Compound Database. Retrieved from [Link]

-

Kamysheva, L. N., et al. (1974). Dielectric properties of RbH₂AsO₄. Ferroelectrics, 8(1), 559-560. [Link]

-

Scribd. (n.d.). Acid Dissociation Constants PDF. Retrieved from Scribd. [Link]

-

Bedford, M. H., Lamb, F. R., & Spicer, W. E. (1930). POTENTIOMETRIC TITRATIONS OF PHOSPHATES, ARSENATES AND ARSENITES WITH SILVER NITRATE. Journal of the American Chemical Society, 52(2), 583-588. [Link]

-

Kwantlen Polytechnic University. (n.d.). Appendix: Selected Acid Dissociation Constants at 25°C. In Introductory Chemistry. Retrieved from KPU Pressbooks. [Link]

-

Stöger, B. (2013). (PDF) RbH₂AsO₄. ResearchGate. [Link]

-

Kamysheva, L. N., et al. (1974). Dielectric properties of RbH₂AsO₄. ResearchGate. [Link]

-

Zhang, C., et al. (2021). Solubility Determination, Solute–Solvent Interactions, and Model Correlation of Sorafenib in Twelve Pure Organic Solvents between T = 273.15 and 313.15 K. Journal of Chemical & Engineering Data, 66(12), 4569–4579. [Link]

-

ResearchGate. (n.d.). Isothermal method (detecting composition of a saturated solution at a given temperature). Retrieved from ResearchGate. [Link]

-

American Elements. (n.d.). Rubidium Dihydrogenarsenate. Retrieved from American Elements. [Link]

-

Wikipedia. (n.d.). Sodium dihydrogen arsenate. Retrieved from Wikipedia. [Link]

-

Brainly.com. (2023). Dihydrogen arsenate, H₂AsO₄⁻, is amphiprotic. Demonstrate that H₂AsO₄⁻(aq) is amphiprotic by writing. Retrieved from Brainly.com. [Link]

-

Brainly.com. (2023). Dihydrogen arsenate, H₂AsO₄⁻, is amphiprotic. Demonstrate that H₂AsO₄⁻(aq) is amphiprotic by writing. Retrieved from Brainly.com. [Link]

-

Wikipedia. (n.d.). Ammonium dihydrogen arsenate. Retrieved from Wikipedia. [Link]

-

Alshehri, S., et al. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry, 11(4), 11635-11654. [Link]

-

Gray, V. A. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 22(1), 46-49. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. CAS 13464-57-8: RUBIDIUM DIHYDROGENARSENATE | CymitQuimica [cymitquimica.com]

- 3. RbH2AsO4 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. RbH2AsO4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Rubidium Dihydrogen Arsenate - ProChem, Inc. [prochemonline.com]

- 7. americanelements.com [americanelements.com]

- 8. prochemonline.com [prochemonline.com]

- 9. Sodium dihydrogen arsenate - Wikipedia [en.wikipedia.org]

- 10. Ammonium dihydrogen arsenate - Wikipedia [en.wikipedia.org]

- 11. brainly.com [brainly.com]

- 12. brainly.com [brainly.com]

- 13. Appendix B: Selected Acid Dissociation Constants at 25°C – Introductory Chemistry – 1st Canadian Edition [opentextbc.ca]

- 14. Appendix: Selected Acid Dissociation Constants at 25°C | Introductory Chemistry [courses.lumenlearning.com]

- 15. scribd.com [scribd.com]

- 16. dissolutiontech.com [dissolutiontech.com]

- 17. biointerfaceresearch.com [biointerfaceresearch.com]

- 18. Determination of arsenate and organic arsenic via potentiometric titration of its heteropoly anions - PubMed [pubmed.ncbi.nlm.nih.gov]

A Theoretical and Computational Guide to the Electronic Structure of Rubidium Dihydrogen Arsenate (RbH₂AsO₄)

This technical guide provides a comprehensive theoretical framework for investigating the electronic structure of Rubidium Dihydrogen Arsenate (RbH₂AsO₄), a material of significant interest due to its ferroelectric properties. Tailored for researchers, computational scientists, and professionals in materials development, this document outlines the core principles, methodologies, and expected outcomes of a first-principles computational study of RbH₂AsO₄. By synthesizing established theoretical approaches with insights from existing experimental data, this guide serves as a robust roadmap for predicting and understanding the electronic properties that govern the functionality of this material.

Introduction: The Significance of Rubidium Dihydrogen Arsenate

Rubidium Dihydrogen Arsenate (RbH₂AsO₄), often abbreviated as RDA, belongs to the family of KDP-type (Potassium Dihydrogen Phosphate) ferroelectric crystals.[1] These materials are characterized by a spontaneous electric polarization that can be reversed by an external electric field, making them crucial components in a wide array of technological applications, including sensors, actuators, and non-volatile memory devices. The functionality of RbH₂AsO₄ is intrinsically linked to its crystal structure and the subtle interplay of its electronic orbitals.

The paraelectric room-temperature phase of RbH₂AsO₄ crystallizes in a tetragonal structure with the space group I-42d.[2][3][4] The fundamental building blocks of this structure are [AsO₂(OH)₂]⁻ tetrahedral anions and Rb⁺ cations.[2][3][4] These tetrahedra are interconnected through a network of O-H⋯O hydrogen bonds.[2][3][4] Understanding the electronic band structure, density of states, and the nature of chemical bonding within this framework is paramount for elucidating the mechanisms of ferroelectricity and for the rational design of novel materials with enhanced properties.

Theoretical studies, particularly those employing first-principles quantum mechanical calculations, offer a powerful lens through which to probe the electronic structure of materials at the atomic level.[5] Such computational approaches can predict material properties with remarkable accuracy and provide insights that are often inaccessible through experimental techniques alone.[5][6] This guide provides a detailed exposition of the theoretical methodologies best suited for the study of RbH₂AsO₄ and outlines a systematic workflow for a comprehensive computational investigation.

Theoretical Methodologies: A First-Principles Approach

The investigation of the electronic structure of crystalline solids like RbH₂AsO₄ is most effectively carried out using quantum mechanical methods. The two most prominent and widely used first-principles approaches are Density Functional Theory (DFT) and the Hartree-Fock (HF) method.

Density Functional Theory (DFT)

Density Functional Theory has become the workhorse of computational materials science due to its favorable balance of accuracy and computational cost.[6] The central tenet of DFT is that the ground-state energy and all other ground-state properties of a many-electron system are a unique functional of the electron density. This simplifies the complex many-body problem into a more manageable one involving a single-particle-like equation (the Kohn-Sham equation).

The choice of the exchange-correlation functional is a critical aspect of any DFT calculation, as it encapsulates the quantum mechanical effects of exchange and correlation.[7] For a material like RbH₂AsO₄, which contains elements from different parts of the periodic table, a generalized gradient approximation (GGA) functional, such as PBE (Perdew-Burke-Ernzerhof), is a common and often reliable starting point. For more accurate predictions of the electronic band gap, hybrid functionals (which mix a portion of exact Hartree-Fock exchange with a DFT exchange-correlation functional) like B3LYP or PBE0 are often employed.[8][9]

Hartree-Fock (HF) Method

The Hartree-Fock method provides an approximation to the many-electron Schrödinger equation by expressing the many-body wavefunction as a single Slater determinant of one-electron orbitals. While HF theory exactly treats the exchange interaction, it completely neglects electron correlation, which can be a significant limitation. However, HF calculations can be systematically improved by including electron correlation through post-HF methods, albeit at a much higher computational cost. In the context of solid-state calculations, HF is often used as a starting point for more advanced methods or in hybrid DFT-HF approaches.[9][10]

Causality in Method Selection: For RbH₂AsO₄, DFT with a hybrid functional is the recommended approach. This is because standard DFT functionals are known to underestimate the band gap of insulators and semiconductors, a critical parameter for understanding the electronic and optical properties. The inclusion of a fraction of exact exchange from Hartree-Fock theory in hybrid functionals helps to correct this underestimation, providing a more accurate description of the electronic structure.[8]

Computational Workflow for Electronic Structure Analysis

A systematic computational investigation of RbH₂AsO₄ would proceed through the following steps, forming a self-validating system where the theoretical predictions can be compared with experimental data.

Caption: A typical computational workflow for the theoretical analysis of RbH₂AsO₄ electronic structure.

Experimental Protocol: Step-by-Step Computational Analysis

-

Crystal Structure Input: The starting point for any calculation is the experimentally determined crystal structure of RbH₂AsO₄. For the paraelectric phase, this is a tetragonal lattice with space group I-42d. The lattice parameters are a = 7.7865(9) Å and c = 7.466(2) Å.[2]

-

Geometry Optimization: The initial crystal structure is then optimized to find the lowest energy configuration. This involves relaxing the atomic positions and lattice vectors until the forces on the atoms and the stress on the unit cell are minimized. This step is typically performed using a computationally less expensive method, such as DFT with a GGA functional.

-

Electronic Structure Calculation: With the optimized geometry, a more accurate single-point energy calculation is performed to obtain the electronic ground state. This is the crucial step where a hybrid functional is employed to ensure an accurate description of the electronic structure.

-

Band Structure Analysis: The electronic band structure is then calculated along high-symmetry directions in the Brillouin zone.[11] This reveals the energy dispersion of the electrons and allows for the determination of the electronic band gap, a fundamental property that distinguishes insulators, semiconductors, and metals.[12]

-

Density of States (DOS) Calculation: The total and partial density of states (PDOS) are computed. The DOS provides information about the number of available electronic states at each energy level. The PDOS further decomposes this information, revealing the contributions of individual atoms and orbitals (e.g., Rb-s, As-p, O-p) to the electronic structure.

-

Chemical Bonding Analysis: To understand the nature of the chemical bonds within RbH₂AsO₄, a population analysis (such as Mulliken or Bader analysis) can be performed on the calculated electron density. This provides insights into the ionic and covalent character of the bonds between the constituent atoms.

Predicted Electronic Structure and Properties of RbH₂AsO₄

Electronic Band Structure

It is expected that RbH₂AsO₄ will be a wide-band-gap insulator. The valence band maximum (VBM) is likely to be composed primarily of the p-orbitals of the oxygen atoms, with some contribution from the arsenic p-orbitals forming the As-O bonds. The conduction band minimum (CBM) is anticipated to be a mixture of arsenic s- and p-orbitals and rubidium s-orbitals. The precise nature of the band gap (direct or indirect) would be determined by the k-space location of the VBM and CBM, which requires a full band structure calculation.[12]

Density of States (DOS)

The partial density of states (PDOS) would provide a more detailed picture. We can anticipate the following:

-

Valence Band: The upper region of the valence band will be dominated by O 2p states. The lower part of the valence band will show contributions from As 4p and 4s states, indicative of the covalent character of the As-O bonds within the [AsO₂(OH)₂]⁻ tetrahedra.

-

Conduction Band: The bottom of the conduction band will likely be composed of antibonding states arising from the As-O interactions, along with contributions from the unoccupied Rb 5s orbitals.

Quantitative Data Summary

The following table summarizes the key experimental structural data and provides a template for the expected outcomes of a theoretical study.

| Property | Experimental Value[2] | Expected Theoretical Outcome (DFT/Hybrid) |

| Crystal System | Tetragonal | Tetragonal |

| Space Group | I-42d | I-42d |

| Lattice Constant (a) | 7.7865 Å | Within 1-2% of the experimental value |

| Lattice Constant (c) | 7.466 Å | Within 1-2% of the experimental value |

| Electronic Band Gap (Eg) | Not available | > 4.0 eV (insulator) |

| Band Gap Type | Not available | Direct or Indirect |

Interplay of Electronic Structure and Material Properties

The electronic structure is the foundation upon which the macroscopic properties of RbH₂AsO₄ are built.

-

Ferroelectricity: The ferroelectric properties of RbH₂AsO₄ are closely tied to the displacement of atoms and the resulting changes in the electronic charge distribution. A detailed analysis of the electronic structure in both the paraelectric and ferroelectric phases can reveal the orbital interactions that drive the phase transition.

-

Optical Properties: The electronic band gap determines the transparency of the material to light. A wide band gap, as expected for RbH₂AsO₄, implies that the material will be transparent in the visible region of the electromagnetic spectrum. Theoretical calculations can also predict the frequency-dependent dielectric function, which governs the optical response of the material.

Conclusion and Future Directions

This technical guide has laid out a comprehensive theoretical framework for the study of the electronic structure of Rubidium Dihydrogen Arsenate. By employing state-of-the-art first-principles calculations, it is possible to gain a deep understanding of the electronic properties of this important ferroelectric material. The proposed computational workflow provides a systematic and self-validating approach to predict the band structure, density of states, and chemical bonding in RbH₂AsO₄.

Future theoretical work should focus on carrying out the proposed calculations and comparing the results with experimental spectroscopic data to validate the theoretical models. Furthermore, theoretical investigations into the effects of doping, strain, and temperature on the electronic structure and ferroelectric properties of RbH₂AsO₄ will be crucial for the development of new and improved functional materials.

References

-

Stöger, B. (2013). RbH₂AsO₄. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 11), i73–i74. [Link]

-

ResearchGate. (n.d.). RbH₂AsO₄. Retrieved from [Link]

-

PubMed. (2013). RbH₂AsO₄. Retrieved from [Link]

-

arXiv. (2022). Assessing the performance of a first-principles approach for core-level spectroscopy. Retrieved from [Link]